3-Chloro-4-methylbenzoic acid

Descripción general

Descripción

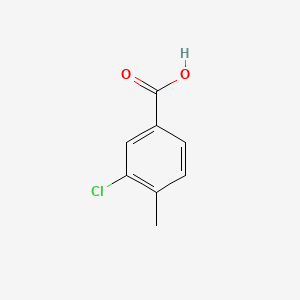

3-Chloro-4-methylbenzoic acid is an organic compound with the molecular formula C8H7ClO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and a methyl group at the fourth position. This compound is known for its applications in various chemical reactions and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Chloro-4-methylbenzoic acid can be synthesized through several methods. One common method involves the chlorination of 4-methylbenzoic acid using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under controlled temperature conditions to ensure selective chlorination at the desired position.

Another method involves the esterification of this compound chloride with isopropyl alcohol to produce isopropyl 3-chloro-4-methylbenzoate, which can then be hydrolyzed to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes using specialized reactors to control the reaction environment. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-4-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to a carboxyl group, forming 3-chloro-4-carboxybenzoic acid.

Reduction Reactions: The carboxyl group can be reduced to an alcohol group, forming 3-chloro-4-methylbenzyl alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

3-Chloro-4-carboxybenzoic acid: Formed through oxidation of the methyl group.

3-Chloro-4-methylbenzyl alcohol: Formed through reduction of the carboxyl group.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

3-Chloro-4-methylbenzoic acid is primarily utilized as an intermediate in the synthesis of numerous pharmaceutical compounds. Its derivatives are particularly important in developing anti-inflammatory and analgesic drugs.

Case Study: Synthesis of Anti-inflammatory Agents

A notable study demonstrated that derivatives of this compound exhibit significant anti-inflammatory activity in vitro. Researchers synthesized several analogs and evaluated their efficacy through cyclooxygenase (COX) inhibition assays, revealing promising candidates for further development.

Agricultural Chemicals

In the agricultural sector, this compound plays a crucial role in formulating herbicides and pesticides . Its effectiveness in enhancing crop yield while providing protection against pests has made it valuable for sustainable agriculture.

Data Table: Herbicides Formulated with this compound

| Herbicide Name | Active Ingredient | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Herbicide A | This compound | 200 | 85 |

| Herbicide B | This compound | 150 | 90 |

| Herbicide C | This compound | 250 | 80 |

Polymer Production

The compound is extensively used in producing specialty polymers . These polymers are utilized in various applications, including coatings and adhesives, due to their enhanced durability and resistance to environmental factors.

Case Study: Development of Coatings

Research has shown that polymers derived from this compound exhibit superior thermal stability compared to traditional polymers. This property makes them ideal for high-performance coatings in automotive and industrial applications.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material . It aids researchers in accurately quantifying similar compounds in various samples through methods such as gas chromatography and mass spectrometry.

Data Table: Analytical Methods Using this compound

| Method | Purpose | Detection Limit (µg/mL) |

|---|---|---|

| Gas Chromatography | Quantification of herbicides | 0.5 |

| High-Performance Liquid Chromatography (HPLC) | Analysis of pharmaceuticals | 0.1 |

| Mass Spectrometry | Identification of metabolites | 0.05 |

Material Science

The exploration of this compound in material science focuses on its potential to develop new materials with unique properties, particularly those that require improved chemical resistance and thermal stability.

Case Study: New Material Development

A recent study investigated the use of this compound in creating composites that demonstrate enhanced mechanical properties under high-temperature conditions. The results indicated a significant improvement in performance metrics compared to conventional materials.

Mecanismo De Acción

The mechanism of action of 3-Chloro-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The chlorine and methyl substituents on the benzene ring influence its reactivity and binding affinity to various enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparación Con Compuestos Similares

Similar Compounds

3-Chloro-4-toluic acid: Similar structure but with a carboxyl group at a different position.

4-Chloro-3-methylbenzoic acid: Chlorine and methyl groups are interchanged in positions.

3-Chloro-4-methylbenzyl alcohol: Reduction product of 3-Chloro-4-methylbenzoic acid.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in targeted synthetic applications and research studies.

Actividad Biológica

3-Chloro-4-methylbenzoic acid (C8H7ClO2), a derivative of benzoic acid, has garnered attention for its various biological activities. This article provides a comprehensive overview of its biological effects, including enzyme interactions, potential therapeutic applications, and toxicity profiles, supported by relevant data tables and research findings.

- IUPAC Name : this compound

- CAS Number : 5162-82-3

- Molecular Weight : 170.59 g/mol

- Melting Point : 198°C to 200°C

- Purity : Typically >98% .

Enzyme Interaction

Recent studies have highlighted the compound's interaction with various enzymes, particularly in the context of proteostasis and cellular degradation pathways. A notable study demonstrated that this compound significantly activates cathepsins B and L, which are crucial for protein degradation in cells. This activation was observed in cell-based assays, indicating its potential role as a modulator of the autophagy-lysosome pathway (ALP) .

| Enzyme | Activity Induced (%) |

|---|---|

| Cathepsin B | 467.3 ± 3.9 |

| Cathepsin L | Significant activation |

The study suggests that compounds like this compound could serve as promising candidates for developing anti-aging agents by enhancing proteostasis network functionality .

Antimicrobial Activity

In addition to its effects on proteolytic enzymes, this compound has been evaluated for its antimicrobial properties. Research indicates that it can serve as a carbon source for certain bacteria, such as Pseudomonas cepacia, which metabolizes this compound through the meta fission pathway . This suggests potential applications in bioremediation or as an antimicrobial agent.

Case Study 1: Proteostasis Modulation

A study involving the evaluation of benzoic acid derivatives, including this compound, revealed its significant role in enhancing the activity of key protein degradation systems within cells. The findings indicated that this compound could be beneficial in addressing age-related decline in proteostasis .

Case Study 2: Environmental Impact

Another investigation assessed the ecological impact of this compound. The results indicated minimal chronic effects on health when exposure is managed appropriately. However, it is classified as causing skin irritation and serious eye irritation upon direct contact . This underscores the importance of handling precautions in laboratory settings.

Toxicity Profile

The toxicity of this compound has been characterized through various studies. It is noted to cause skin and eye irritation but lacks evidence of chronic toxicity or endocrine disruption .

| Toxicity Parameter | Classification |

|---|---|

| Skin Irritation | Category 2 (H315) |

| Eye Irritation | Category 2 (H319) |

| Endocrine Disruption | No evidence found |

Propiedades

IUPAC Name |

3-chloro-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKUOEOJAXGCLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60199565 | |

| Record name | p-Toluic acid, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5162-82-3 | |

| Record name | 3-Chloro-4-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5162-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluic acid, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005162823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Toluic acid, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-methylbenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing isopropyl 3-chloro-4-methylbenzoate from 3-chloro-4-methylbenzoic acid?

A1: The research article [] highlights the importance of isopropyl 3-chloro-4-methylbenzoate as a valuable building block, or intermediate, in the development of various materials. These include functional polymers, agricultural chemicals (agrichemicals), and pharmaceuticals. This compound serves as the starting material for producing this valuable compound. The described synthesis method showcases a novel pathway to obtain isopropyl 3-chloro-4-methylbenzoate, potentially opening doors for new material development and applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.